Beraprost sodium is a chemically stable analogue of prostacyclin (prostaglandin I2, PGI2). [, , ] It belongs to the class of drugs known as prostaglandins, which are lipid compounds that act as autocrine or paracrine factors, influencing various physiological processes. [] Beraprost sodium is utilized in scientific research to investigate its effects on various biological systems due to its stability and similarity to prostacyclin.
The synthesis of beraprost sodium typically involves multiple steps that include the protection of functional groups, oxidation, and reduction processes. A notable method includes:
Beraprost sodium has a complex molecular structure characterized by multiple stereocenters. Its chemical formula can be represented as CHONa. The molecular structure features a bicyclic framework with various functional groups that contribute to its biological activity.
The stereochemistry of beraprost sodium is critical for its function, with specific configurations enhancing its interaction with prostacyclin receptors .
Beraprost sodium participates in several chemical reactions during its synthesis:
These reactions require careful control of conditions to ensure high yields and purity of the final product.
Beraprost sodium mimics the effects of natural prostacyclin by binding to prostacyclin receptors (IP receptors) on vascular smooth muscle cells and platelets. Upon binding:
Studies have shown that beraprost sodium effectively improves renal blood flow in models of kidney disease by mitigating tubulointerstitial hypoxia, which is crucial for preserving renal function .
These properties are essential for formulating beraprost sodium into effective pharmaceutical products.
Beraprost sodium has several significant applications in medical science:
Beraprost sodium emerged from efforts to develop stable, orally active prostacyclin (PGI₂) analogues. Prostacyclin, identified in the 1970s as a potent vasodilator and platelet inhibitor, had limited therapeutic utility due to extreme chemical instability (t½: 3 min). Researchers at Toray Industries synthesized beraprost in the 1980s by modifying the PGI₂ structure to enhance stability while retaining biological activity. Key modifications included:
Japan granted first global approval in January 1992 under the brand name Dorner for pulmonary arterial hypertension (PAH) and peripheral vascular diseases. South Korea later approved it for PAH management. While not FDA-approved, it holds investigational status in the US and Europe. Recent milestones include Chinese regulatory designation as an "Overseas New Drug Urgently Needed in Clinical Settings" (2023) and ongoing Phase 4 trials evaluating extended-release formulations for connective tissue disease-associated PAH (NCT CTR20250468) [3] [5] [8].
Table 1: Key Development Milestones of Beraprost Sodium
Year | Milestone | Region/Identifier |
---|---|---|
1980s | Discovery and synthesis by Toray Industries | Japan |
1992 | Initial approval for PAH | Japan (Brand: Dorner) |
2002 | Phase III trials for intermittent claudication | Europe (discontinued) |
2023 | "Urgently Needed Drug" designation | China |
2024-2025 | Phase 4 post-marketing trials | China (CTR20250468) |
Beraprost sodium (C₂₄H₂₉NaO₅; MW 420.47 g/mol) is a sodium salt of the carboxylic acid derivative of beraprost. Its systematic IUPAC name is:Sodium 4-[(2S,3R,4R,6S)-4-hydroxy-3-[(1E,3S)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl]-7-oxatricyclo[6.4.0.0²,⁶]dodeca-1(8),9,11-trien-9-yl]butanoate [4] [8].
Structural features include:
Table 2: Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₂₄H₂₉NaO₅ |
CAS Registry Number | 88475-69-8 |
SMILES Notation | [Na⁺].[H][C@@]12CC@HC@@H[C@]1([H])C1=C(O2)C(CCCC([O⁻])=O)=CC=C1 |
XLogP | 3.81 |
Hydrogen Bond Donors | 2 (phenolic OH, aliphatic OH) |
Hydrogen Bond Acceptors | 5 |
ChEMBL ID | CHEMBL435883 |
Prostacyclin Analog Type | Orally active, chemically stable PGI₂ agonist |
The structural modifications confer remarkable stability versus natural prostacyclin, with an elimination half-life of 35–40 minutes versus 3 minutes for epoprostenol. The sodium salt form enhances aqueous solubility (50 mg/mL in water) and oral bioavailability (50–70%) [4] [5] [6].
Beraprost sodium is pharmacologically classified as:
Therapeutically, it belongs to two ATC classes:
Mechanistically, beraprost activates Gₛ-protein-coupled IP receptors, triggering adenylate cyclase activation and intracellular cAMP elevation. This cascade causes:
Table 3: Pharmacological Targets and Downstream Effects
Target | Signaling Pathway | Biological Effect | Therapeutic Impact |
---|---|---|---|
IP Receptor (PTGIR) | Gₛ-AC-cAMP-PKA | Vascular smooth muscle relaxation | Pulmonary/systemic vasodilation |
IP Receptor (PTGIR) | cAMP-PDE3 inhibition | Reduced platelet aggregation | Thrombosis prevention |
Peroxisome PPAR-β/δ | Transcriptional regulation | Anti-inflammatory gene expression | Vascular remodeling inhibition |
MAPK pathways | ERK1/2 suppression | Inhibition of VSMC proliferation | Antiremodeling in PAH |
Current clinical applications focus on:
Emerging research indicates pleiotropic effects beyond vasodilation, including:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7